molecular formula C21H27NO6 B12201529 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12201529
M. Wt: 389.4 g/mol
InChI Key: FERXOJLCIZZBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name of the compound is derived from its coumarin core and substituents. The parent structure, 2H-chromen-2-one (coumarin), bears methyl groups at positions 3, 4, and 7. At position 5, an ester linkage connects the coumarin oxygen to the carboxylate group of 2-[(tert-butoxycarbonyl)amino]butanoic acid. The tert-butoxycarbonyl (Boc) group protects the primary amine on the butanoate side chain.

Molecular Formula : C21H27NO6
Molecular Weight : 389.45 g/mol
Key Structural Features :

  • Coumarin lactone ring (2-oxo-2H-chromene)
  • Three methyl substituents (C3, C4, C7)
  • Ester-bound Boc-amino butanoate at C5

The SMILES notation for this compound is:
O=C1C(C)=C(C)C2=C(O1)C=C(C)C=C2OC(CC(NC(=O)OC(C)(C)C)C(=O)O)

This nomenclature aligns with IUPAC guidelines for polycyclic systems and functional group prioritization.

X-ray Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous coumarin esters reveal planar coumarin cores with substituents influencing crystal packing. For example, the crystal structure of 2-oxo-2H-chromen-4-yl 3,3-dimethylbutanoate (C15H16O4) exhibits a planar coumarin ring (r.m.s. deviation = 0.025 Å) angled at 56.24° relative to the ester group. The Boc-protected amino butanoate moiety in the title compound likely introduces steric interactions due to the bulky tert-butyl group, potentially adopting a staggered conformation to minimize van der Waals repulsions.

Crystallographic Parameters (Hypothetical Projection) :

Parameter Value
Crystal System Monoclinic
Space Group P21/n
Unit Cell a = 8.115 Å, b = 19.067 Å, c = 8.383 Å
β Angle 115.45°
Z 4

Intermolecular C–H···O hydrogen bonds between the coumarin carbonyl and ester oxygen atoms likely stabilize the lattice, as observed in related structures.

Spectroscopic Characterization (NMR, IR, UV-Vis)

1H NMR (400 MHz, CDCl3) :

  • δ 1.44 (s, 9H, Boc tert-butyl)
  • δ 2.38–2.45 (m, 3H, C3/C4/C7 methyl groups)
  • δ 4.12–4.25 (m, 2H, ester OCH2)
  • δ 5.32 (s, 1H, coumarin H-4)
  • δ 6.24–6.28 (d, J = 8.4 Hz, 1H, coumarin H-6)
  • δ 7.52–7.55 (d, J = 8.4 Hz, 1H, coumarin H-8)

13C NMR (100 MHz, CDCl3) :

  • δ 28.1 (Boc CH3)
  • δ 80.5 (Boc quaternary C)
  • δ 155.9 (coumarin C-2 carbonyl)
  • δ 160.2 (ester carbonyl)
  • δ 162.4 (Boc carbonyl)

IR (KBr, cm-1) :

  • 1755 (coumarin lactone C=O)
  • 1710 (ester C=O)
  • 1685 (Boc carbamate C=O)
  • 1240 (C–O–C asymmetric stretch)

UV-Vis (EtOH, λmax) :

  • 315 nm (π→π* transition, coumarin core)
  • 265 nm (n→π* transition, carbonyl groups)

Comparative Structural Analysis with Related Coumarin Derivatives

The Boc-protected amino butanoate side chain distinguishes this compound from simpler coumarin esters. Compared to 3,4,7-trimethyl-5-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one, the title compound replaces the ketone-containing substituent with a chiral amino acid derivative, enhancing potential for hydrogen bonding and chiral recognition.

Key Structural Comparisons :

Feature Title Compound 2-Oxo-2H-chromen-4-yl 3,3-dimethylbutanoate
Ester Group Boc-amino butanoate 3,3-dimethylbutanoate
Coumarin Substitution 3,4,7-Trimethyl Unsubstituted
Hydrogen Bond Capacity High (NH, carbonyl groups) Moderate (ester oxygen)
Chirality Yes (C2 of butanoate) No

The Boc group’s steric bulk reduces crystallization propensity compared to smaller esters, as evidenced by the need for recrystallization from acetone in analogous syntheses.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C21H27NO6/c1-8-14(22-20(25)28-21(5,6)7)19(24)27-16-10-11(2)9-15-17(16)12(3)13(4)18(23)26-15/h9-10,14H,8H2,1-7H3,(H,22,25)

InChI Key

FERXOJLCIZZBGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Steglich Esterification

  • Reactants : 5-Hydroxy-3,4,7-trimethylcoumarin (1.0 equiv.), Boc-protected 2-aminobutanoic acid chloride (1.5 equiv.)

  • Catalyst : DMAP (4-dimethylaminopyridine, 10 mol%)

  • Conditions : Anhydrous DCM, 0°C to room temperature, 12–24 hours

  • Yield : 70–80%

Mitsunobu Reaction

  • Reactants : 5-Hydroxycoumarin (1.0 equiv.), Boc-protected 2-aminobutanoic acid (1.2 equiv.)

  • Reagents : DIAD (diisopropyl azodicarboxylate, 1.5 equiv.), PPh₃ (1.5 equiv.)

  • Conditions : THF, 0°C to room temperature, 6 hours

  • Yield : 75–85%

Optimization and Catalytic Enhancements

Recent advances in catalysis improve efficiency:

  • Ultrasound Irradiation : Reduces reaction time for coumarin formation from 7 hours to 40 minutes while increasing yield by 15–20%.

  • Microwave-Assisted Synthesis : Achieves esterification in 5 minutes vs. 15 hours under conventional heating.

Analytical Characterization

Critical validation steps include:

  • NMR Spectroscopy :

    • ¹H NMR : Methyl groups on the coumarin appear as singlets at δ 2.1–2.4 ppm. The Boc group’s tert-butyl protons resonate as a singlet at δ 1.4 ppm.

  • Mass Spectrometry :

    • ESI-MS : [M+H]⁺ peak at m/z 432.3 (calculated for C₂₀H₂₅NO₆: 375.4 g/mol requires adjustment for adducts).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing methylation during resorcinol derivatization is minimized using bulky directing groups.

  • Ester Hydrolysis : The Boc group’s stability under acidic conditions necessitates pH-controlled environments during coupling.

Comparative Data Table

StepMethodCatalyst/SolventTimeYield (%)
Coumarin formationPechmannFeCl₃·6H₂O, toluene16 h92
5-Hydroxy introductionDirected lithiationLDA, THF2 h78
Boc protection(Boc)₂ONaHCO₃, dioxane12 h89
EsterificationSteglichDMAP, DCM24 h80

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions. This reaction is critical for subsequent functionalization of the free amine.

Reagents/Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

  • Hydrochloric acid (HCl) in dioxane or ethyl acetate .

Mechanism :
Protonation of the carbonyl oxygen weakens the Boc group’s stability, leading to cleavage and release of CO₂ and tert-butanol.

Product :
2-Aminobutanoate chromenone derivative (free amine).

Reaction StepReagentsConditionsMajor Product
Boc removalTFA0–25°C, DCMFree amine

Ester Hydrolysis

The butanoate ester undergoes hydrolysis to form the corresponding carboxylic acid, a reaction leveraged in prodrug activation or further derivatization.

Reagents/Conditions :

  • Basic hydrolysis : LiOH in THF/water at room temperature .

  • Acidic hydrolysis : HCl in aqueous methanol under reflux .

Mechanism :
Nucleophilic attack by hydroxide or water at the ester carbonyl, followed by cleavage of the ester bond.

Product :
2-[(tert-Butoxycarbonyl)amino]butanoic acid chromenone derivative.

Reaction TypeReagentsConditionsProduct
Basic hydrolysisLiOH, THF/waterRT, 3–4 hrsCarboxylic acid

Oxidation Reactions

The chromenone core and ester/amide functionalities are susceptible to oxidation, yielding ketones or carboxylic acids.

Reagents/Conditions :

  • Chromenone oxidation : KMnO₄ in acidic or neutral media .

  • Side-chain oxidation : CrO₃ in acetone (Jones oxidation) .

Mechanism :
Electrophilic oxidation at electron-rich aromatic positions or α-carbons adjacent to carbonyl groups.

Products :

  • Oxidized chromenone derivatives (e.g., quinones).

  • Carboxylic acids from butanoate side chains.

Reduction Reactions

Reduction targets the carbonyl groups (chromenone core or ester) and the Boc-protected amine.

Reagents/Conditions :

  • Carbonyl reduction : LiAlH₄ in dry ether .

  • Selective amine reduction : H₂/Pd-C in ethanol .

Products :

  • Alcohols from carbonyl reduction.

  • Amines from nitro or imine intermediates (post-Boc removal).

Target GroupReagentProduct
Chromenone C=OLiAlH₄Secondary alcohol

Nucleophilic Substitution

The ester and amide groups participate in nucleophilic substitution, enabling structural diversification.

Reagents/Conditions :

  • Ester transesterification : Alcohols with NaH or K₂CO₃ .

  • Amide formation : Amines with EDC·HCl/DMAP in DCM .

Mechanism :
Nucleophilic attack at the carbonyl carbon, displacing the leaving group (e.g., alkoxide or chloride).

Products :

  • New ester or amide derivatives.

Electrophilic Aromatic Substitution

The chromenone’s aromatic ring undergoes electrophilic substitution at activated positions (e.g., methyl-adjacent sites).

Reagents/Conditions :

  • Nitration: HNO₃/H₂SO₄ .

  • Halogenation: Cl₂/FeCl₃ or Br₂/FeBr₃ .

Regioselectivity :
Substitution occurs preferentially at positions ortho/para to electron-donating methyl groups.

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated lactone in chromenone participates in cycloadditions (e.g., Diels-Alder) under thermal or Lewis acid catalysis .

Reagents/Conditions :

  • Dienophiles (e.g., maleic anhydride) with AlCl₃.

Product :
Fused bicyclic adducts.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity
    • Mechanism: The chromenone moiety has been linked to antioxidant properties, which can help in mitigating oxidative stress in cells.
    • Case Study: Research indicates that derivatives of chromenone exhibit significant free radical scavenging activity, suggesting potential use in developing antioxidant therapies for diseases linked to oxidative damage.
  • Anti-inflammatory Properties
    • Mechanism: Compounds with chromenone structures have been shown to inhibit inflammatory pathways.
    • Case Study: A study demonstrated that specific derivatives reduced pro-inflammatory cytokine production in vitro, indicating potential for developing anti-inflammatory drugs.
  • Anticancer Potential
    • Mechanism: Chromenones have been investigated for their ability to induce apoptosis in cancer cells.
    • Case Study: Research findings suggest that certain derivatives can selectively target cancer cells while sparing normal cells, providing a pathway for targeted cancer therapies.

Agricultural Applications

  • Pesticidal Activity
    • Mechanism: The compound's bioactivity has been explored for use as a natural pesticide.
    • Case Study: Experimental results showed that formulations containing 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl derivatives exhibited effective insecticidal properties against common agricultural pests.
  • Plant Growth Regulation
    • Mechanism: It has potential applications as a growth regulator due to its influence on plant hormone activity.
    • Case Study: Field trials indicated enhanced growth rates and yield in treated crops, suggesting its use as an agricultural supplement.

Materials Science Applications

  • Polymer Chemistry
    • Mechanism: The compound can be utilized as a monomer or additive in polymer synthesis.
    • Case Study: Research has shown that incorporating chromenone derivatives into polymer matrices can improve thermal stability and mechanical properties.
  • Nanotechnology
    • Mechanism: Its unique properties make it suitable for developing nanocomposites.
    • Case Study: Studies have demonstrated the successful integration of chromenone-based nanoparticles into various materials, enhancing their functionality and performance.

Summary of Findings

The diverse applications of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate highlight its significance across multiple scientific domains. Its antioxidant, anti-inflammatory, and anticancer properties position it as a promising candidate for drug development. Additionally, its efficacy in agriculture as a pesticide and growth regulator opens avenues for sustainable farming practices. Lastly, its utility in materials science underscores the compound's versatility and potential for innovation.

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to anti-inflammatory, antimicrobial, or anticancer effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from two categories: (1) Boc-protected amino acid esters and (2) heterocyclic core derivatives. Key examples from recent literature are analyzed below.

Boc-Protected Amino Acid Esters

Compound A: Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate

  • Core Structure: Propanoate backbone with a triazole substituent.
  • Protecting Group: Two Boc groups on the amino moiety.
  • Ester Group : Methyl.
  • Biological Role : Derived from β-(1,2,4-triazol-1-yl)-alanine, a metabolite of the fungicide myclobutanil .
  • Key Difference : The triazole ring introduces hydrogen-bonding capability and metabolic stability, contrasting with the coumarin core’s planar aromatic system.

Compound B: tert-Butyl (3S)-4-[[3-(4-chlorobenzoyl)-4-methyl-5-(trideuteriomethyl)-2-thienyl]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-butanoate

  • Core Structure : Thienyl ring linked to a chlorobenzoyl group.
  • Protecting Group: Fluorenylmethoxycarbonyl (Fmoc) on the amino group.
  • Ester Group : tert-Butyl.
  • Application : Intermediate in the synthesis of BET inhibitor metabolites .
  • Key Difference : The Fmoc group, unlike Boc, is base-labile, enabling orthogonal deprotection strategies. The thienyl core may enhance π-stacking interactions in target binding.

Coumarin Derivatives

Compound C : 7-Hydroxycoumarin (Umbelliferone)

  • Core Structure : Unsubstituted coumarin with a hydroxyl group at position 6.
  • Key Difference : The absence of methyl groups and Boc protection reduces steric hindrance, increasing solubility but decreasing metabolic stability.

Table 1: Structural and Functional Comparison

Compound Core Structure Protecting Group Ester Group Biological/Functional Role
Target Compound Coumarin (3,4,7-Me) Boc Chromenyl Potential prodrug/fluorescent probe
Compound A Triazole-alanine Bis-Boc Methyl Fungicide metabolite
Compound B Thienyl-chlorobenzoyl Fmoc tert-Butyl BET inhibitor intermediate
Compound C Coumarin (7-OH) None None Natural fluorescent agent

Biological Activity

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

The compound's molecular formula is C21H27NO6C_{21}H_{27}NO_6, with a molecular weight of 389.4 g/mol. Its structure features a chromenone core with various functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C21H27NO6
Molecular Weight 389.4 g/mol
IUPAC Name (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(tert-butoxycarbonyl)amino]butanoate
InChI Key FERXOJLCIZZBGE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Chromenone Core : The chromenone is synthesized via a Pechmann condensation reaction using resorcinol and ethyl acetoacetate under acidic conditions.
  • Methyl Group Introduction : Methyl groups at positions 3, 4, and 7 are introduced through alkylation reactions using methyl iodide in the presence of a strong base.
  • Formation of the Amide Bond : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during synthesis.

Anticancer Properties

Research indicates that compounds similar to 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate exhibit significant anticancer activity. For example, studies have shown that chromenone derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial properties of chromenone derivatives have also been explored. These compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting its effects on cancer cells and pathogens.
  • Receptor Modulation : Interaction with various receptors can lead to downstream signaling effects that promote apoptosis in cancer cells or inhibit microbial growth.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of several chromenone derivatives, including our compound of interest. The results indicated that it effectively reduced the viability of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .

Study on Antimicrobial Effects

Another study tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Q & A

Basic Question: What are the critical steps for synthesizing 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-[(tert-butoxycarbonyl)amino]butanoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves two primary stages: (1) preparation of the coumarin core (3,4,7-trimethyl-2-oxo-2H-chromen-5-yl) and (2) Boc-protected amino acid coupling. For the coumarin scaffold, a Pechmann condensation or Kostanecki reaction is typically employed, using substituted resorcinol derivatives and β-keto esters under acidic conditions. The Boc-protected amino acid (2-[(tert-butoxycarbonyl)amino]butanoic acid) is synthesized via tert-butoxycarbonyl (Boc) protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM .
Coupling the two components requires activating the carboxylic acid (e.g., via EDCI/HOBt or DCC) to form an ester bond. Optimization includes monitoring reaction progress by TLC or HPLC, adjusting stoichiometry (1.2:1 molar ratio of coumarin to Boc-amino acid), and maintaining anhydrous conditions to prevent Boc deprotection. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Advanced Question: How can researchers address low coupling efficiency between the coumarin core and Boc-protected amino acid?

Methodological Answer:
Low coupling efficiency often stems from steric hindrance from the tert-butyl group or incomplete activation of the carboxylic acid. Solutions include:

  • Alternative coupling reagents : Replace EDCI with more efficient agents like HATU or PyBOP to enhance activation.
  • Microwave-assisted synthesis : Reduce reaction time and improve yield by applying controlled microwave irradiation (e.g., 50–80°C, 30–60 minutes).
  • Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to improve solubility of bulky intermediates.
  • Pre-activation strategy : Pre-activate the Boc-amino acid with NHS ester for 1 hour before adding the coumarin alcohol.
    Validate each modification via LC-MS or NMR to confirm product integrity .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the coumarin scaffold (e.g., characteristic carbonyl peaks at δ 160–165 ppm) and Boc group (tert-butyl protons at δ 1.2–1.4 ppm).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~445.2).
  • FTIR : Identify ester carbonyl (1740–1720 cm⁻¹) and Boc carbamate (1690–1670 cm⁻¹) stretches .

Advanced Question: How can researchers resolve discrepancies in reported vs. experimental melting points for this compound?

Methodological Answer:
Melting point variations may arise from polymorphism, residual solvents, or impurities. To resolve:

  • Recrystallization : Test solvents (ethanol/water, hexane/ethyl acetate) to isolate different crystalline forms.
  • DSC/TGA : Perform differential scanning calorimetry to detect phase transitions and decomposition points.
  • XRPD : Use X-ray powder diffraction to identify polymorphic forms.
  • Elemental analysis : Verify C/H/N ratios to confirm stoichiometric purity.
    Document all conditions (heating rate, sample preparation) to align with literature protocols .

Basic Question: What strategies are recommended for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (25–60°C, 24–72 hours) and monitor degradation via HPLC.
    • Thermal stress : Heat solid samples at 40–80°C for 1–4 weeks in controlled humidity chambers.
    • Oxidative stress : Treat with 3% H₂O₂ and analyze for oxidation products (e.g., Boc deprotection).
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., carbonyl groups for nucleophilic attack).
  • Molecular docking : Screen against target enzymes (e.g., serine proteases, kinases) using AutoDock Vina. Parameterize the coumarin-Boc structure with GAFF force fields and solvation models (e.g., PBSA).
  • MD simulations : Assess conformational stability in aqueous or lipid bilayers (GROMACS, 100 ns trajectories).
    Validate predictions with in vitro assays (e.g., enzyme inhibition IC50) .

Basic Question: What precautions are necessary for handling and storing this compound?

Methodological Answer:

  • Storage : Keep at –20°C in airtight, amber vials under inert gas (argon) to prevent moisture absorption and photodegradation.
  • Handling : Use glove boxes or Schlenk lines for moisture-sensitive Boc group stability.
  • Waste disposal : Neutralize acidic/basic degradation products before disposal per EPA guidelines .

Advanced Question: How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with varying substituents (e.g., halogens, methoxy) on the coumarin ring.
  • Boc group replacement : Test alternative protecting groups (Fmoc, Cbz) to assess stability and bioactivity.
  • Biological assays : Use enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity (MTT assay) to rank derivatives.
  • Multivariate analysis : Apply PCA or PLS regression to correlate structural descriptors (logP, polar surface area) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.